

An In-depth Technical Guide to the Solubility and Stability of Cinnamaldehyde Oxime

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Compound of Interest

Compound Name: Cinnamaldehyde oxime

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of **cinnamaldehyde oxime**. Due to the limited availability of direct experimental data in published literature for this specific molecule, this document combines available estimated data with established chemical principles governing oximes and their parent aldehydes. It further presents detailed, robust experimental protocols for researchers to determine these critical parameters in a laboratory setting.

Introduction to Cinnamaldehyde Oxime

Cinnamaldehyde oxime ((NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine) is an organic compound formed from the condensation of cinnamaldehyde and hydroxylamine. As an α,β -unsaturated aldoxime, its chemical behavior is dictated by the phenyl group, the conjugated double bond system, and the oxime functional group. Understanding its solubility and stability is paramount for its potential applications in medicinal chemistry and drug development, as these properties directly influence bioavailability, formulation, and shelf-life.

Physicochemical Properties

A summary of the key physicochemical properties of **cinnamaldehyde oxime** is presented below. These values are a mix of experimentally derived and computationally estimated data.

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO	PubChem[1]
Molecular Weight	147.17 g/mol	PubChem[1]
CAS Number	13372-81-1	The Good Scents Company[2]
Appearance	Light brown powder	ECHEMI[3]
Melting Point	115-125 °C	ECHEMI[3]
pKa (Predicted)	10.46 ± 0.11	ECHEMI[3]
XlogP3 (Estimated)	2.2	The Good Scents Company[2]
logP (octanol/water)	2.160 (Crippen Method)	Cheméo[4]
Water Solubility	Insoluble / 2366 mg/L @ 25°C (est.)	ECHEMI, The Good Scents Company[2][3]
log ₁₀ WS (mol/L)	-1.53 (Crippen Method)	Cheméo[4]

Note: The reported water solubility data is conflicting, with qualitative sources stating "insoluble" and others providing an estimated value. This underscores the need for experimental determination.

Solubility Studies

Solubility is a critical determinant of a compound's suitability for pharmaceutical development. Currently, comprehensive experimental solubility data for **cinnamaldehyde oxime** across a range of solvents and pH values is not widely published.

Predicted and Known Solubility

Based on its estimated LogP and available data, **cinnamaldehyde oxime** is predicted to be poorly soluble in aqueous media and more soluble in organic solvents.

Solvent/Medium	Expected Solubility	Rationale
Water	Very Low	High LogP value; qualitative reports of insolubility.[3][4]
Phosphate Buffer (pH 7.4)	Very Low	The molecule is neutral at physiological pH, similar to water.
Methanol, Ethanol	Soluble to Freely Soluble	Parent compound, cinnamaldehyde, is soluble in alcohols.
Acetonitrile (ACN)	Soluble to Freely Soluble	Commonly used as a solvent for similar non-polar compounds.
Dimethyl Sulfoxide (DMSO)	Freely Soluble	High-polarity aprotic solvent capable of dissolving a wide range of compounds.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of **cinnamaldehyde oxime**.

Objective: To determine the saturation concentration of **cinnamaldehyde oxime** in various solvents at a constant temperature.

Materials:

- **Cinnamaldehyde Oxime** (high purity)
- Selected solvents (e.g., Deionized Water, 0.1 N HCl, pH 7.4 Phosphate Buffer, Methanol, Ethanol)
- Scintillation vials or glass flasks with screw caps

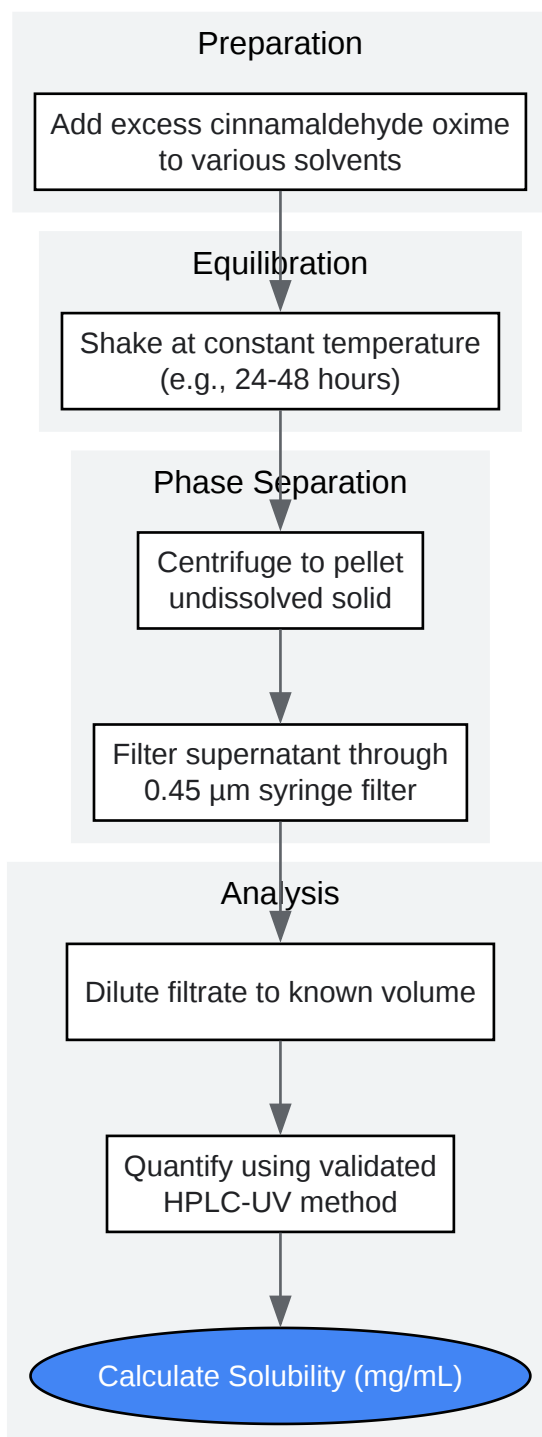
- Orbital shaker with temperature control
- Centrifuge
- 0.45 μm syringe filters (PTFE or other solvent-compatible material)
- Calibrated analytical balance
- Validated analytical method for quantification (e.g., HPLC-UV, see Section 4.3)

Procedure:

- Preparation: Add an excess amount of **cinnamaldehyde oxime** to a series of vials (this ensures saturation is achieved). For example, add ~10 mg of the compound to 2 mL of each test solvent.
- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation (e.g., 150 rpm).
- Shaking: Allow the samples to equilibrate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour period is often preferred to confirm equilibrium has been met (i.e., concentrations are unchanged from 24 to 48 hours).
- Phase Separation: After equilibration, let the vials stand to allow larger particles to settle. Then, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
- Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.45 μm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
- Dilution: Dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.
- Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of dissolved **cinnamaldehyde oxime**.

- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or $\mu\text{g/mL}$.

Visualization: Solubility Determination Workflow



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Caption: Workflow for Thermodynamic Solubility Determination.

Stability Studies

The stability of a drug candidate is a critical quality attribute. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Expected Stability Profile and Degradation Pathways

While specific data for **cinnamaldehyde oxime** is unavailable, its stability can be predicted based on the known reactivity of its parent aldehyde and the oxime functional group.

- **Hydrolytic Degradation:** Oximes are known to be susceptible to acid-catalyzed hydrolysis, which would cleave the C=N bond to regenerate cinnamaldehyde and hydroxylamine.[5][6] This degradation is expected to be significant under acidic pH conditions and accelerated by heat. Stability is generally higher at neutral and basic pH.[6]
- **Oxidative Degradation:** The parent compound, cinnamaldehyde, is highly unstable in the presence of oxygen and readily oxidizes.[7][8] The primary oxidation product is often cinnamic acid.[9] It is highly probable that **cinnamaldehyde oxime** is also susceptible to oxidation, potentially at the allylic position or leading to cleavage of the conjugated system.
- **Photodegradation:** Compounds with extended conjugation, like **cinnamaldehyde oxime**, often absorb UV radiation and can be prone to photolytic degradation, which may involve isomerization (E/Z) or more complex rearrangements.
- **Thermal Degradation:** The compound is likely to degrade at elevated temperatures, with the degradation rate dependent on the presence of oxygen, water, and pH.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of **cinnamaldehyde oxime** under various stress conditions as recommended by ICH guidelines and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

- **Cinnamaldehyde Oxime** solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂), 3% solution
- Temperature-controlled ovens, water baths
- Photostability chamber
- pH meter
- Validated analytical method (see Section 4.3)

Procedure: A summary of typical stress conditions is provided in the table below. For each condition, a parallel control sample (protected from stress) should be analyzed.

Stress Condition	Protocol
Acid Hydrolysis	Mix the drug solution with an equal volume of 0.1 N to 1 N HCl. Heat at 60-80°C for several hours. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, dilute, and analyze.
Base Hydrolysis	Mix the drug solution with an equal volume of 0.1 N to 1 N NaOH. Keep at room temperature or heat gently (e.g., 40-60°C). Withdraw samples at time points, neutralize with an equivalent amount of acid, dilute, and analyze.
Oxidation	Mix the drug solution with an equal volume of 3% H ₂ O ₂ . Keep at room temperature for up to 24 hours, protected from light. Withdraw samples, dilute, and analyze.
Thermal Degradation	Store the solid drug powder in an oven at a high temperature (e.g., 105°C) for a set period (e.g., 8-24 hours). Also, store the drug solution at 60-80°C. Cool, dissolve/dilute, and analyze.
Photostability	Expose the solid drug powder and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Analyze the samples alongside a control sample protected from light.

Analysis of Results:

- Calculate the percentage of degradation for each condition.
- Examine chromatograms for the appearance of new peaks (degradation products) and the decrease in the main peak area.

- Ensure peak purity of the main peak using a photodiode array (PDA) detector to confirm that it is not co-eluting with any degradants.
- Aim for 5-20% degradation to ensure that the primary degradation products are generated without being degraded themselves.

Proposed Protocol: Stability-Indicating HPLC Method Development

Objective: To develop a validated reverse-phase HPLC (RP-HPLC) method capable of accurately quantifying **cinnamaldehyde oxime** in the presence of its process impurities and degradation products.

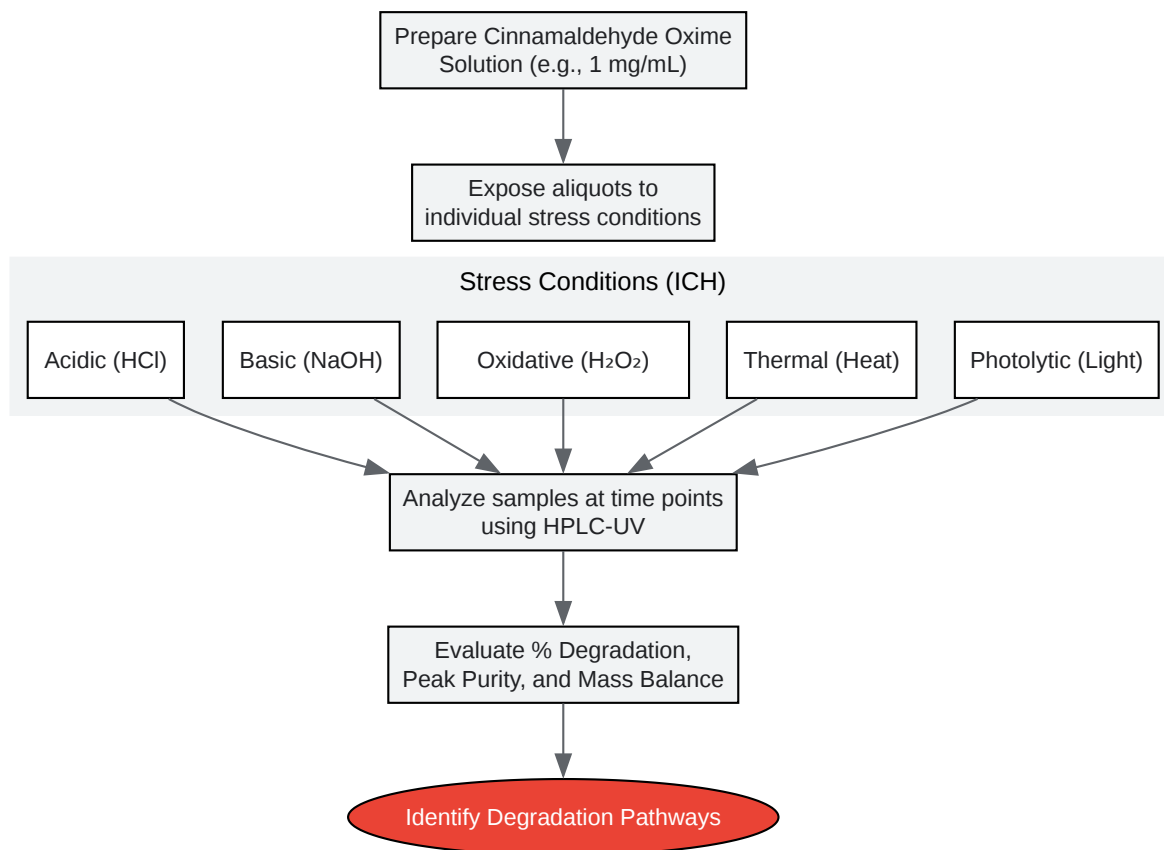
Starting HPLC Parameters (based on methods for Cinnamaldehyde^[10]^[11]):

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	0.1% Acetic Acid or Formic Acid in Water
Mobile Phase B	Acetonitrile
Elution	Gradient. Start at 60:40 (A:B), ramp to 20:80 over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate	1.0 mL/min
Column Temperature	25-30°C
Injection Volume	10-20 µL
Detector	UV/PDA at a wavelength of ~280-290 nm (based on cinnamaldehyde's absorbance)
Diluent	Acetonitrile:Water (50:50)

Method Development & Validation:

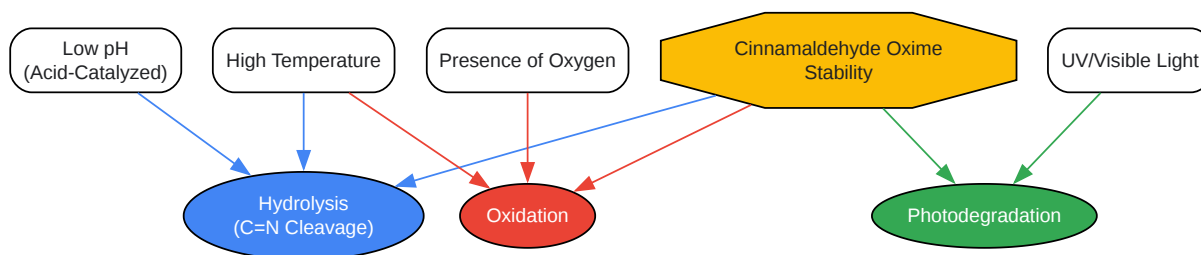
- **Specificity:** Inject solutions from the forced degradation study. The method is specific if it can resolve the main **cinnamaldehyde oxime** peak from all degradation product peaks and any known impurities.
- **Linearity:** Prepare a series of standard solutions over a range of concentrations (e.g., 1-100 µg/mL) and plot a calibration curve of peak area versus concentration. A correlation coefficient (r^2) > 0.999 is typically required.
- **Accuracy:** Determine the recovery of the drug by analyzing samples with a known amount of added **cinnamaldehyde oxime** (spiking). Recovery should be within 98-102%.
- **Precision:** Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should be less than 2%.
- **LOD & LOQ:** Determine the Limit of Detection and Limit of Quantitation to assess the sensitivity of the method.
- **Robustness:** Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to ensure the method remains reliable under small variations.

Visualizations: Stability Concepts and Workflows



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Caption: General Workflow for a Forced Degradation Study.



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Caption: Key Factors Influencing **Cinnamaldehyde Oxime** Stability.

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